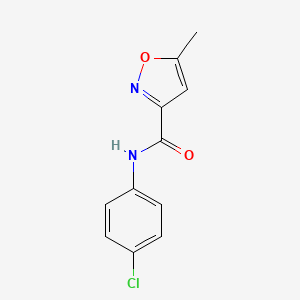
N-(4-chlorophenyl)-5-methyl-3-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-5-methyl-3-isoxazolecarboxamide, also known as CLIMAZOLE, is a synthetic antifungal compound that belongs to the imidazole family. It is widely used in scientific research for its antifungal properties and has been found to be effective against various fungal strains.
Mechanism of Action
N-(4-chlorophenyl)-5-methyl-3-isoxazolecarboxamide exerts its antifungal activity by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. This leads to the disruption of the cell membrane, causing leakage of cellular contents and ultimately resulting in fungal cell death.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-5-methyl-3-isoxazolecarboxamide has been found to have minimal toxicity to mammalian cells and has a low potential for drug interactions. It has been shown to have good oral bioavailability and can be administered via various routes, including oral, topical, and intravenous.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-chlorophenyl)-5-methyl-3-isoxazolecarboxamide is its broad-spectrum antifungal activity, making it a useful tool for studying various fungal infections. However, as with any antifungal agent, the emergence of drug-resistant strains is a concern. Additionally, N-(4-chlorophenyl)-5-methyl-3-isoxazolecarboxamide may have limited efficacy against certain fungal strains, and its use may be limited in certain experimental settings.
Future Directions
There are several future directions for N-(4-chlorophenyl)-5-methyl-3-isoxazolecarboxamide research. One area of interest is the development of new antifungal compounds by modifying the chemical structure of N-(4-chlorophenyl)-5-methyl-3-isoxazolecarboxamide. Another area of interest is investigating the potential use of N-(4-chlorophenyl)-5-methyl-3-isoxazolecarboxamide in combination with other antifungal agents to enhance its efficacy and reduce the risk of drug resistance. Additionally, the use of N-(4-chlorophenyl)-5-methyl-3-isoxazolecarboxamide in the treatment of other fungal infections, such as those caused by multidrug-resistant strains, is an area of ongoing research.
Synthesis Methods
N-(4-chlorophenyl)-5-methyl-3-isoxazolecarboxamide is synthesized by reacting 4-chlorobenzoyl chloride with 5-methylisoxazole-3-carboxylic acid in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization or column chromatography.
Scientific Research Applications
N-(4-chlorophenyl)-5-methyl-3-isoxazolecarboxamide has been extensively used in scientific research as an antifungal agent. It has been found to be effective against various fungal strains, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. N-(4-chlorophenyl)-5-methyl-3-isoxazolecarboxamide has also been used in the synthesis of new antifungal compounds by modifying its chemical structure.
properties
IUPAC Name |
N-(4-chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-6-10(14-16-7)11(15)13-9-4-2-8(12)3-5-9/h2-6H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEIYMFQMVIDNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-1-ethyl-4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-methyl-2-piperazinone](/img/structure/B5138840.png)
![butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate](/img/structure/B5138843.png)
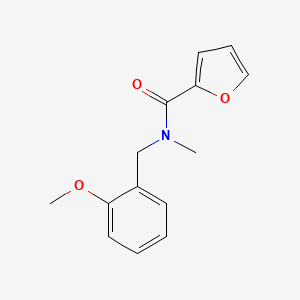

![6-(dimethylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5138866.png)
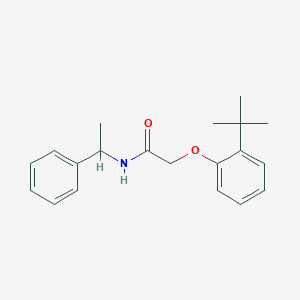
![3-benzyl-5-{2-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5138883.png)
![3-(2-furyl)-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide](/img/structure/B5138898.png)
![N-(2-chlorophenyl)-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5138901.png)
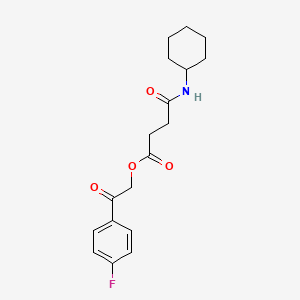
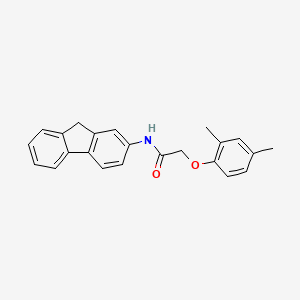
![1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5138915.png)

